Cas no 466654-35-3 ((2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide)

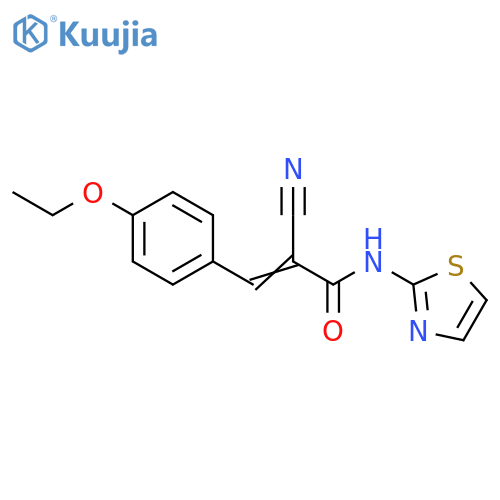

466654-35-3 structure

商品名:(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

CAS番号:466654-35-3

MF:C15H13N3O2S

メガワット:299.347621679306

CID:5228539

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

-

- インチ: 1S/C15H13N3O2S/c1-2-20-13-5-3-11(4-6-13)9-12(10-16)14(19)18-15-17-7-8-21-15/h3-9H,2H2,1H3,(H,17,18,19)

- InChIKey: CZGYBHCZPHTOPV-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC=CS1)(=O)C(C#N)=CC1=CC=C(OCC)C=C1

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-5410-100MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 100mg |

£146.00 | 2025-02-08 | |

| Ambeed | A946213-1g |

(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

466654-35-3 | 95% | 1g |

$348.0 | 2023-04-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898285-1g |

(2E)-2-Cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |

466654-35-3 | 95% | 1g |

¥2394.0 | 2024-04-18 | |

| Key Organics Ltd | BS-5410-20MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 20mg |

£76.00 | 2023-04-18 | |

| Key Organics Ltd | BS-5410-50MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| Key Organics Ltd | BS-5410-1MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | BS-5410-5MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | BS-5410-10MG |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide |

466654-35-3 | >90% | 10mg |

£63.00 | 2025-02-08 |

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

5. Water

466654-35-3 ((2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:466654-35-3)(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

清らかである:99%

はかる:1g

価格 ($):313.0